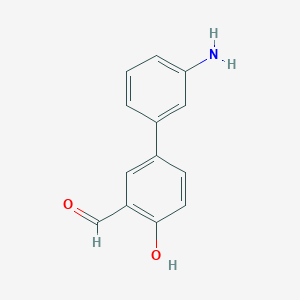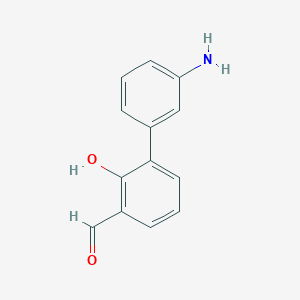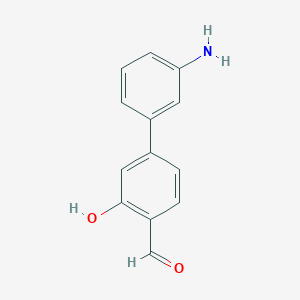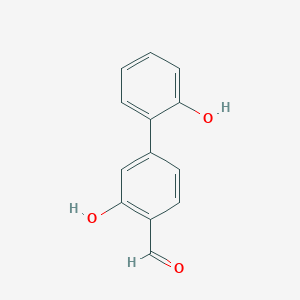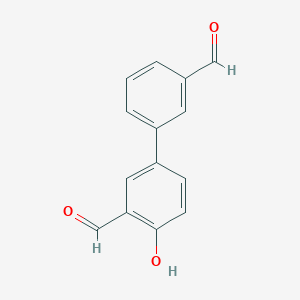
6-(3-Fluorophenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Fluorophenyl)-2-formylphenol, 95% (6-F2FP) is a phenolic compound with a wide range of applications in scientific research. It is used in organic synthesis and as a chemical intermediate in the production of various organic compounds. Its unique properties make it an ideal choice for many laboratory experiments and applications. In
Wirkmechanismus
The mechanism of action of 6-(3-Fluorophenyl)-2-formylphenol, 95% is not clearly understood. However, it is believed to act as a competitive inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. It is also believed to inhibit the activity of certain transporters, which can affect the absorption and distribution of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Fluorophenyl)-2-formylphenol, 95% are not well understood. However, it is believed to have an inhibitory effect on certain enzymes involved in the metabolism of drugs and other compounds. Additionally, it is believed to have an inhibitory effect on certain transporters, which can affect the absorption and distribution of drugs and other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-(3-Fluorophenyl)-2-formylphenol, 95% in laboratory experiments is its ease of synthesis. It can be synthesized in a two-step process with a purity of 95%. Additionally, it is a relatively non-toxic compound, making it safe to handle in the lab. However, one of the main limitations of using 6-(3-Fluorophenyl)-2-formylphenol, 95% is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for 6-(3-Fluorophenyl)-2-formylphenol, 95% research. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, research could be conducted to explore its potential applications in drug development and other areas of scientific research. Additionally, research could be conducted to investigate its potential uses as a fluorescent probe. Finally, research could be conducted to explore its potential uses in the synthesis of other organic compounds.
Synthesemethoden
6-(3-Fluorophenyl)-2-formylphenol, 95% can be synthesized by a simple two-step process. The first step involves the reaction of 3-fluorobenzaldehyde with formic acid in the presence of a base catalyst. This reaction yields 6-(3-fluorophenyl)-2-formylphenol. The second step involves the purification of the product via recrystallization. The product obtained is a white crystalline solid with a purity of 95%.
Wissenschaftliche Forschungsanwendungen
6-(3-Fluorophenyl)-2-formylphenol, 95% is widely used in scientific research as a chemical intermediate in the synthesis of various organic compounds. It is also used in the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds. Additionally, 6-(3-Fluorophenyl)-2-formylphenol, 95% is used in the synthesis of fluorescent probes, which are used to detect biological molecules such as proteins and nucleic acids. It is also used to study the mechanism of action of various drugs, such as anticonvulsants and antipsychotics.
Eigenschaften
IUPAC Name |
3-(3-fluorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-11-5-1-3-9(7-11)12-6-2-4-10(8-15)13(12)16/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDCOXHLECSHOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685038 |
Source


|
| Record name | 3'-Fluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluorophenyl)-2-formylphenol | |
CAS RN |
1258634-92-2 |
Source


|
| Record name | 3'-Fluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

